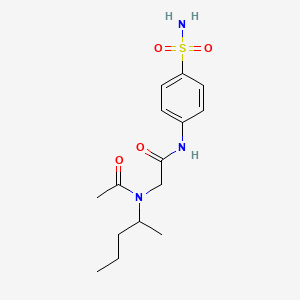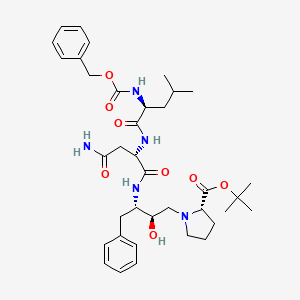
Disiquonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Disiquonium chloride is typically synthesized through the reaction of N,N-didecyl-N-methyl-3-(trimethoxysilyl)propylamine with methyl chloride. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthetic route involves the following steps:
Preparation of the amine precursor: N,N-didecyl-N-methyl-3-(trimethoxysilyl)propylamine is synthesized by reacting didecylamine with 3-chloropropyltrimethoxysilane.
Quaternization reaction: The amine precursor is then reacted with methyl chloride to form this compound chloride.
Industrial production methods for this compound chloride involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The process includes purification steps such as recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Disiquonium chloride undergoes various chemical reactions, including:
Oxidation: this compound chloride can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: This compound chloride can undergo substitution reactions where the chloride ion is replaced by other anions or functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Disiquonium chloride has numerous applications in scientific research, including:
Electrophysiological Studies: It has been used in studies investigating electrophysiological aspects in the heart, particularly related to ventricular arrhythmias.
Anticancer Properties: Compounds related to this compound chloride have shown potential anticancer properties, making it a subject of interest in cancer research.
Toxicological Studies: The toxicological aspects of this compound chloride and related compounds have been studied to understand their impact on human health.
Neurotoxicity and Neuroprotective Effects: Research has explored the effects of chloride compounds on the nervous system, providing insights into their potential neurotoxic and neuroprotective effects.
Mechanism of Action
The mechanism of action of disiquonium chloride involves its interaction with microbial cell membranes. As a cationic surfactant, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This mechanism is similar to other quaternary ammonium compounds, which target the cell membrane integrity of bacteria and viruses.
Comparison with Similar Compounds
Disiquonium chloride can be compared with other quaternary ammonium compounds such as benzethonium chloride and cetylpyridinium chloride. These compounds share similar antimicrobial properties but differ in their chemical structures and specific applications. For example:
Benzethonium chloride: Known for its broad-range antitumor activity and use in cancer treatment.
Cetylpyridinium chloride: Commonly used in oral care products for its antimicrobial properties.
Properties
CAS No. |
114431-91-3 |
|---|---|
Molecular Formula |
C27H60NO3Si+ |
Molecular Weight |
474.9 g/mol |
IUPAC Name |
didecyl-methyl-(3-trimethoxysilylpropyl)azanium |
InChI |
InChI=1S/C27H60NO3Si/c1-7-9-11-13-15-17-19-21-24-28(3,25-22-20-18-16-14-12-10-8-2)26-23-27-32(29-4,30-5)31-6/h7-27H2,1-6H3/q+1 |
InChI Key |
CZIAHOKVOQSYHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[N+](C)(CCCCCCCCCC)CCC[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B12811081.png)
